2-[[Benzyl(methyl)amino]methyl]-1-methylquinazolin-4-one -

2-[[Benzyl(methyl)amino]methyl]-1-methylquinazolin-4-one

Catalog Number: EVT-3957684
CAS Number:
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-6-Amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine

Compound Description: This compound serves as the amine component of (R)-1, a potent and selective 5-HT3 receptor antagonist. It is synthesized from L-asparagine through a series of reactions involving aziridine derivatives. [, ]

Relevance: While structurally distinct from 2-{[benzyl(methyl)amino]methyl}-1-methyl-4(1H)-quinazolinone, (R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine highlights the broader biological relevance of substituted benzylamines and their potential as building blocks for pharmaceutical agents. Both compounds share a benzylamine moiety, emphasizing the versatility of this chemical group in medicinal chemistry. [, ]

3′-(1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl)-1′-methyl-4′-phenyl-2H-spiro[acenaphthylene-1,2′-pyrrolidine]-2-one (BTANP)

Compound Description: BTANP is a novel compound investigated for its structural and spectral properties, as well as its antimicrobial activity. It incorporates a benzyltriazole moiety linked to a complex spirocyclic system. []

Relevance: This compound shares the benzyl group with 2-{[benzyl(methyl)amino]methyl}-1-methyl-4(1H)-quinazolinone. The presence of this common structural element, despite being part of different heterocyclic systems, underscores the significance of benzyl groups in medicinal chemistry and their potential to influence biological activity. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, specifically designed to overcome drug resistance in NSCLC cancer patients. []

Relevance: This compound, like 2-{[benzyl(methyl)amino]methyl}-1-methyl-4(1H)-quinazolinone, highlights the importance of nitrogen-containing heterocycles in drug discovery. Both compounds incorporate nitrogen-containing heterocycles as part of their structures, underscoring the importance of these chemical motifs in interacting with biological targets. []

Quinazolin-4(3H)-one

Compound Description: This is a core scaffold in medicinal chemistry, known for its diverse biological activities. Its derivatives have been explored for their potential as antibacterial agents. [, ]

Relevance: This compound represents the core structure of the target compound, 2-{[benzyl(methyl)amino]methyl}-1-methyl-4(1H)-quinazolinone. The target compound can be viewed as a derivative of quinazolin-4(3H)-one with specific substitutions at the 1- and 2-positions, highlighting the structural modifications that can be made to the core scaffold to potentially enhance or alter its biological activity. [, ]

2-Methyl-4(3H)-quinazolinone

Compound Description: Similar to quinazolin-4(3H)-one, this compound is a key scaffold in medicinal chemistry. It has been investigated for its analgesic and antibacterial properties. [, ]

Relevance: This compound shares the core quinazolinone structure with 2-{[benzyl(methyl)amino]methyl}-1-methyl-4(1H)-quinazolinone. Both compounds possess a methyl substituent at the 1-position of the quinazolinone ring, emphasizing the significance of small alkyl groups in influencing the properties of this class of compounds. [, ]

2-Phenyl-4(3H)-quinazolinone

Compound Description: This compound belongs to the quinazolinone class and has been investigated for its analgesic and antibacterial properties. [, ]

Relevance: This compound, similar to 2-{[benzyl(methyl)amino]methyl}-1-methyl-4(1H)-quinazolinone, belongs to the quinazolinone family. The presence of a phenyl substituent at the 2-position of the quinazolinone ring in both compounds demonstrates the potential for structural diversity at this position while retaining the core scaffold's biological relevance. [, ]

1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]-2-phenylindole

Compound Description: This compound is a novel indole derivative that has shown significant cytotoxic potential against various leukemia cell lines. []

Relevance: This compound and 2-{[benzyl(methyl)amino]methyl}-1-methyl-4(1H)-quinazolinone both highlight the significance of benzyl groups as linkers or substituents in medicinal chemistry. The presence of a benzyl moiety in both structures, although in different chemical contexts, suggests its potential role in influencing pharmacological activity. []

N-(4-((2-(Trifluoromethyl)-3-hydroxy-4-(isobutyryl)phenoxy)methyl)benzyl)-1-methyl-1H-imidazole-4-carboxamide (THIIC)

Compound Description: THIIC acts as a potent and selective allosteric potentiator of mGlu2 receptors, exhibiting potential anxiolytic and antidepressant properties in preclinical models. []

Relevance: Similar to 2-{[benzyl(methyl)amino]methyl}-1-methyl-4(1H)-quinazolinone, THIIC emphasizes the importance of the benzyl group as a structural motif in medicinal chemistry. The shared benzyl group, although connected to different pharmacophores, indicates its potential role in influencing drug-target interactions. []

Properties

Product Name

2-[[Benzyl(methyl)amino]methyl]-1-methylquinazolin-4-one

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-1-methylquinazolin-4-one

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C18H19N3O/c1-20(12-14-8-4-3-5-9-14)13-17-19-18(22)15-10-6-7-11-16(15)21(17)2/h3-11H,12-13H2,1-2H3

InChI Key

ZXTYMGYBFDCUGR-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)N=C1CN(C)CC3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1CN(C)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.